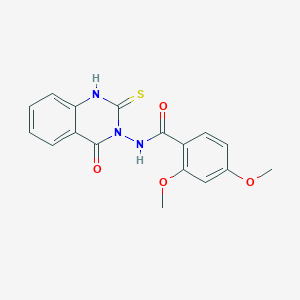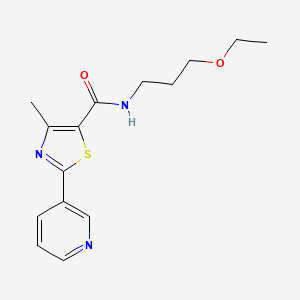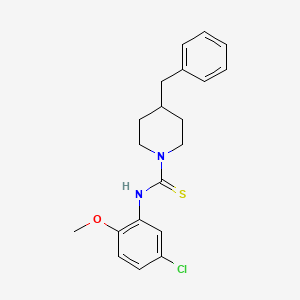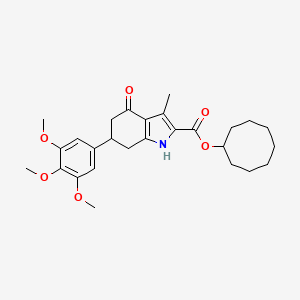![molecular formula C25H31NO5 B4598517 (6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone](/img/structure/B4598517.png)
(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone
Descripción general
Descripción
(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects the isoquinoline and cyclopentane rings, and its methanone group attached to a substituted phenyl ring. The presence of multiple methoxy and ethoxy groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline and cyclopentane rings, followed by the introduction of methoxy groups through methylation reactions. The spiro linkage is then formed through a cyclization reaction, and the final step involves the attachment of the methanone group to the phenyl ring via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving spiro compounds. Its structural features allow it to interact with specific enzymes, providing insights into enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its structural complexity and functional groups make it a candidate for the design of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The methoxy and ethoxy groups can form hydrogen bonds with target proteins, while the spiro structure provides a rigid framework that enhances binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: Similar in having methoxy and ethoxy groups but lacks the spiro structure.
tert-Butyl carbamate: Similar in having a carbamate group but lacks the spiro structure and methoxy groups.
2-Fluorodeschloroketamine: Similar in having a ketone group but lacks the spiro structure and methoxy groups.
Uniqueness
The uniqueness of (6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone lies in its spiro structure, which imparts rigidity and specific geometric properties. This structural feature, combined with the presence of multiple functional groups, makes it a versatile compound with diverse applications in various fields.
Propiedades
IUPAC Name |
(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)-(4-ethoxy-3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-5-31-20-9-8-17(12-21(20)28-2)24(27)26-15-18-13-22(29-3)23(30-4)14-19(18)25(16-26)10-6-7-11-25/h8-9,12-14H,5-7,10-11,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGVSFAIHWMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC3=CC(=C(C=C3C4(C2)CCCC4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-phenoxyethyl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4598440.png)

![3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4598444.png)

amino]-N-(2-iodophenyl)butanamide](/img/structure/B4598455.png)
![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4598469.png)
![(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B4598479.png)
![1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4598492.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea](/img/structure/B4598501.png)

![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4598523.png)
